N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the preparation of a precursor, such as 4,5-diamino-1,2,3-triazole, which is then reacted with a strong base to form the desired triazolopyrazine structure .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that use commercially available starting materials. For example, the carbonyl azide can be prepared from benzyl azide, ethyl cyanoacetate, and sodium ethoxide, followed by refluxing in ethanol . These methods provide a quick and efficient way to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, lithium diisopropylamide is often used for lithiation reactions, while hydrogen peroxide can be used for oxidation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazolopyrazine ring .
Scientific Research Applications
N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of enzymes such as c-Met and GABA A . Additionally, it has been used as a fluorescent probe and as a structural unit in polymers for solar cells . Its antibacterial activity has also been evaluated, showing promising results against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it inhibits the c-Met protein kinase, which plays a crucial role in cell growth and differentiation . Additionally, it modulates the activity of GABA A receptors, which are involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazolopyrazines such as 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines and triazolo[4,3-a]pyrazine derivatives . These compounds share a similar core structure but differ in their substituents and specific biological activities.
Uniqueness: N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit c-Met and modulate GABA A receptors sets it apart from other triazolopyrazines .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(17-8-10-6-7-10)13-14-16(23)18-12(9-21(14)20-19-13)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCFZCSCEBXXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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